molecular formula C21H28FN3O2 B8101750 N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B8101750
M. Wt: 373.5 g/mol
InChI Key: PRXCXNXDBMJFFC-KQWNVCNZSA-N
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Description

N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is known for its potent agonistic activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced indole cores, and substituted fluoropentyl chains .

Scientific Research Applications

N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a potent agonist at cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, it activates G-protein coupled signaling pathways, leading to various physiological and psychoactive effects. The molecular targets include the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide is unique due to its specific combination of the indole core, fluoropentyl chain, and cyclopropane carboxamide moiety. This unique structure contributes to its potent agonistic activity and distinct pharmacological profile .

Properties

IUPAC Name

N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,24,26)/b23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXCXNXDBMJFFC-KQWNVCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NN=C2C3=CC=CC=C3N(C2=O)CCCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1(C)C)C(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)CCCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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